molecular formula C13H11F3O4 B611313 Tfmb-(R)-2-HG

Tfmb-(R)-2-HG

Cat. No.: B611313
M. Wt: 288.22 g/mol
InChI Key: UXTLNUGKDZMPTC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMB-R-2-HG involves the esterification of ®-2-hydroxyglutarate with [3-(trifluoromethyl)phenyl]methanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for TFMB-R-2-HG are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TFMB-R-2-HG primarily undergoes substitution reactions due to the presence of the ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions to yield ®-2-hydroxyglutarate and [3-(trifluoromethyl)phenyl]methanol .

Common Reagents and Conditions

Major Products

Mechanism of Action

TFMB-R-2-HG exerts its effects by competitively inhibiting alpha-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets, including lysine demethylases and DNA hydroxylases, leading to alterations in gene expression and cellular differentiation. The compound’s role in leukemogenesis is particularly significant, as it impairs the differentiation of hematopoietic cells in response to estrogen withdrawal .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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